molecular formula C14H16N2O4S B11037772 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B11037772
M. Wt: 308.35 g/mol
InChI Key: HFXSTGRAUBBDPP-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2-methoxyphenyl group and a tetrahydrothiophene dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Incorporation of the Tetrahydrothiophene Dioxide Moiety: The tetrahydrothiophene dioxide moiety can be introduced through a cyclization reaction involving a suitable sulfur-containing precursor.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14_{14}H15_{15}N3_{3}O4_{4}S
  • Molecular Weight : 319.35 g/mol
  • CAS Number : 1232806-35-7

The structure of this compound features a tetrahydrothiophene ring, which contributes to its unique chemical properties and biological activities.

Antioxidant Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant activity. For instance, molecular docking studies have shown that certain pyrazole derivatives can effectively scavenge free radicals, thereby preventing oxidative stress-related damage in cells . The incorporation of the tetrahydrothiophene moiety may enhance these properties due to its electron-donating capabilities.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These findings suggest that it could serve as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Recent investigations have focused on the anticancer properties of pyrazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, studies have demonstrated that modifications to the pyrazole structure can lead to increased cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Case Study 1: GIRK Channel Activation

A study explored the activation of G protein-gated inwardly rectifying potassium (GIRK) channels by a series of compounds derived from the tetrahydrothiophene scaffold. The findings indicated that certain derivatives, including those related to the compound discussed, exhibited nanomolar potency as GIRK channel activators, suggesting their potential use in treating neurological disorders .

Case Study 2: Synthesis and Characterization

Another research effort involved synthesizing new substituted pyrazolone-based hydrazone derivatives, including variations of the compound . The synthesized compounds were characterized using various spectroscopic techniques, revealing their structural integrity and confirming their potential biological activities .

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-ol: Similar structure but lacks the methoxy group.

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-1H-pyrazol-5-ol: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of both the methoxyphenyl group and the tetrahydrothiophene dioxide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol, also known by its CAS number 1246061-19-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O4SC_{14}H_{16}N_{2}O_{4}S with a molecular weight of 308.35 g/mol. The structural features include a tetrahydrothiophene moiety and a methoxyphenyl group, which are critical for its biological activity.

PropertyValue
CAS Number1246061-19-7
Molecular FormulaC14H16N2O4S
Molecular Weight308.35 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazole ring followed by the introduction of the tetrahydrothiophene and methoxyphenyl groups. Specific synthetic routes have been optimized for yield and purity, employing reagents such as hydrogen peroxide for oxidation and various halogenated compounds for substitution reactions.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests showed that derivatives of pyrazole compounds can inhibit cell proliferation in K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines with low micromolar GI50 values .

CompoundCell LineGI50 (µM)
Example Compound AK5626.5
Example Compound BMV4-115.0
Example Compound CMCF-73.5

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and modulation of key signaling pathways related to cell survival and proliferation. For instance, compounds have been shown to activate caspase pathways and induce poly(ADP-ribose) polymerase (PARP) cleavage, leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have demonstrated weak antibacterial effects, indicating potential applications in treating infections .

Study on GIRK Channel Activation

A study focused on a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers revealed that certain derivatives act as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. This activation has implications for cardiovascular health and neurological function .

Evaluation Against Endothelin Receptors

Another significant study evaluated the compound's activity as an endothelin receptor antagonist. In vitro assays demonstrated that certain derivatives exhibited comparable efficacy to established drugs like bosentan at specific concentrations, highlighting their potential in treating conditions associated with endothelin overactivity .

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-(2-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C14H16N2O4S/c1-20-13-5-3-2-4-11(13)12-8-14(17)16(15-12)10-6-7-21(18,19)9-10/h2-5,8,10,15H,6-7,9H2,1H3

InChI Key

HFXSTGRAUBBDPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)N(N2)C3CCS(=O)(=O)C3

Origin of Product

United States

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